7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
CAS No.: 38665-01-9
Cat. No.: VC21346524
Molecular Formula: C28H32O15
Molecular Weight: 608.5 g/mol
* For research use only. Not for human or veterinary use.
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one - 38665-01-9](/images/no_structure.jpg)
CAS No. | 38665-01-9 |
---|---|
Molecular Formula | C28H32O15 |
Molecular Weight | 608.5 g/mol |
IUPAC Name | 7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3 |
Standard InChI Key | VCCNKWWXYVWTLT-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O |
Melting Point | 266 - 268 °C |
Structural Classification and Chemical Properties
The target compound is a flavonoid glycoside based on a chromen-4-one core structure. Chromen-4-ones (also called 4H-chromen-4-ones) represent an important class of heterocyclic compounds consisting of a benzene ring fused to a 4-pyrone ring . The specific compound under discussion features complex glycosylation at position 7 and hydroxylation at position 5, with a distinctive 3-hydroxy-4-methoxyphenyl substituent at position 2.
Core Structure Analysis
The backbone of this molecule is the chromen-4-one (flavone) structure, which is a subclass of flavonoids. This core structure is characterized by a 15-carbon skeleton arranged in three rings (C6-C3-C6), commonly labeled as A, C, and B rings . In this specific compound, the A-ring features hydroxylation at position 5 and glycosylation at position 7, while the B-ring has been modified with both hydroxyl and methoxy groups (3-hydroxy-4-methoxyphenyl).
Glycosylation Pattern
The compound features a complex disaccharide moiety at position 7, comprising a rutinoside unit. This consists of a rhamnose sugar (6-methyloxan) linked to a glucose unit (oxan) which is directly attached to the chromen-4-one core . The specific stereochemistry of these sugar units is precisely defined in the compound name with multiple stereocenters indicated by (2S,3R,4S,5S,6R) and (2S,3R,4R,5R,6S) configurations.
Physical and Chemical Properties
Table 1: Predicted Physical and Chemical Properties of the Target Compound
Synthesis and Production Methods
The synthesis of complex flavonoid glycosides such as the target compound typically involves multiple steps and can be approached through various strategies, including total synthesis or semi-synthetic methods starting from naturally occurring flavonoids.
Palladium-Catalyzed Synthetic Approach
A practical approach for synthesizing the chromen-4-one core structure has been developed through palladium-catalyzed intramolecular acylation reactions. This method uses alkenyl bromides and aldehydes as key starting materials . The protocol employs Pd(PPh3)4/Xphos as the catalyst and K2CO3 as the base in 1,4-dioxane, allowing for the synthesis of diversely functionalized flavonoids with moderate to good yields .
Glycosylation Strategies
The attachment of sugar moieties to create the final glycoside structure represents a significant synthetic challenge. This typically requires protected sugar donors and specific glycosylation conditions to ensure the correct anomeric configuration. For the target compound, this would involve:
-
Synthesis of the appropriately hydroxylated chromen-4-one core
-
Protection of the 5-hydroxyl group
-
Sequential glycosylation at the 7-position with protected glucose and rhamnose units
-
Deprotection of all protecting groups to yield the final compound
Biological Activities and Pharmacological Properties
Flavonoid glycosides, particularly those with chromen-4-one structures, exhibit diverse biological activities. While specific data for the exact target compound is limited, insights can be drawn from structurally similar compounds.
Structure-Activity Relationships
Research on similar chromen-4-one derivatives has revealed that:
-
The position of substituents on the benzamido moiety can cause an agonist-to-antagonist switch, as demonstrated when substituents are moved from the meta to para position .
-
The nature of the functional groups at positions 5, 7, and 2 significantly influences receptor binding and activation properties .
-
The keto function at position 4 is often critical for bioactivity, serving as a hydrogen bond acceptor in receptor binding .
Occurrence and Distribution in Nature
Flavonoid glycosides similar to the target compound are widely distributed in plants and plant-derived foods.
Biosynthetic Pathway
In plants, flavonoid glycosides are synthesized through the phenylpropanoid pathway, followed by specific glycosylation steps catalyzed by UDP-glycosyltransferases. The specific substitution pattern with a 3-hydroxy-4-methoxyphenyl group suggests derivation from the methylation of a dihydroxylated precursor.
Analytical Methods for Identification and Quantification
Several analytical techniques are employed for the identification and quantification of complex flavonoid glycosides like the target compound.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used for the separation and detection of flavonoid compounds. For complex flavonoid glycosides, reversed-phase HPLC with C18 columns is typically employed .
Mass Spectrometry
LC-MS and particularly LC-ESI-MS (liquid chromatography coupled to electrospray ionization mass spectrometry) provides valuable structural information for flavonoid glycosides, allowing for the determination of molecular weight and fragmentation patterns that can confirm the presence of specific sugar moieties and their attachment positions .
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for the complete structural elucidation of flavonoid glycosides, providing detailed information about the substitution pattern, stereochemistry, and glycosidic linkages .
Comparison with Structurally Related Compounds
The target compound shares structural similarities with several documented flavonoid glycosides, though with distinct differences in substitution patterns.
Comparative Analysis
Table 3: Comparison with Structurally Related Compounds
Structure-Function Relationship
The specific substitution pattern of the target compound, particularly the 3-hydroxy-4-methoxyphenyl moiety at position 2, likely confers distinct biological properties compared to related compounds with different substitution patterns. Research on chromen-4-one derivatives shows that even minor changes in substitution patterns can dramatically alter receptor binding profiles and bioactivities .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume